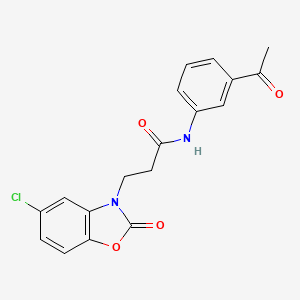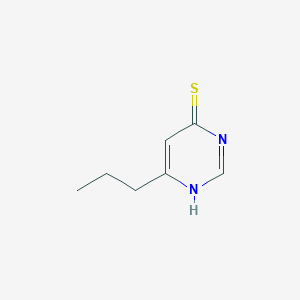
N-(3-acetylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves reactions between amines and acyl chlorides or carboxylic acids. For instance, the synthesis of "N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide" was achieved through the reaction between 2-(3-chlorophenyl)ethan-1-amine and naproxen . Similarly, "N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide" was synthesized using 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . These methods could potentially be adapted for the synthesis of "N-(3-acetylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using spectroscopic techniques such as NMR, UV, IR, and mass spectrometry. For example, "N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide" was characterized using 1H-NMR, FT-IR, and UV-Vis spectroscopy, and its crystal structure was determined by single crystal X-ray structure analysis . These techniques would be essential in confirming the structure of "this compound" once synthesized.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to "this compound." However, the bio-functional hybrid molecules and their derivatives are often synthesized to explore their potential biological activities, such as anticonvulsant properties . The chemical reactivity of these compounds can be inferred from their functional groups, which may undergo further transformations or participate in biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the crystal structure of "N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide" reveals a V-shape conformation and specific intermolecular interactions such as hydrogen bonding and π-π interactions . These properties are significant as they can influence the compound's solubility, stability, and biological activity. The same analysis would be applied to "this compound" to understand its behavior in various environments.
Applications De Recherche Scientifique
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have shown antibacterial and antifungal activities. The synthesis involved copper catalytic anionarylation of acrylic and methacrylic acids amides, leading to the development of compounds tested for their antimicrobial efficacy (Baranovskyi et al., 2018).
Antitumor Activity
- Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, designed, synthesized, and evaluated for in vitro antitumor activity, demonstrated broad spectrum antitumor activities. This research highlighted the potential of benzoxazole derivatives in cancer therapy, showing significant potency against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(22)12-3-2-4-14(9-12)20-17(23)7-8-21-15-10-13(19)5-6-16(15)25-18(21)24/h2-6,9-10H,7-8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWGJZIIGGOWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide](/img/structure/B2507286.png)
![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)
![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)
![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)
![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)


